molecular formula C7H6F3NO B2533689 4-(Difluoromethoxy)-2-fluoroaniline CAS No. 1003865-65-3; 1214333-37-5

4-(Difluoromethoxy)-2-fluoroaniline

Cat. No.: B2533689
CAS No.: 1003865-65-3; 1214333-37-5
M. Wt: 177.126
InChI Key: SHPNHKYZRBEKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-2-fluoroaniline ( 1003865-65-3) is a fluorinated aromatic amine of high importance in scientific research and development. This compound, with a molecular formula of C7H6F3NO and a molecular weight of 177.12 g/mol, serves as a versatile building block in medicinal chemistry and organic synthesis . The strategic incorporation of both difluoromethoxy and fluoro substituents on the aniline ring system significantly alters the molecule's properties, enhancing its lipophilicity and metabolic stability, which is a crucial advantage in the design of bioactive molecules . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses. RESEARCH APPLICATIONS: The primary application of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) for various therapeutic agents . Its unique structure makes it a valuable precursor in the development of drugs targeting conditions such as inflammation, cancer, and infectious diseases . Furthermore, the difluoromethoxy group is a recognized privileged motif in agrochemicals, and this aniline derivative is consequently employed in the research and development of next-generation pesticides, herbicides, and fungicides, where it can contribute to enhanced biological activity and improved efficacy . In the realm of materials science, it finds utility as a building block for the creation of novel organic electronic materials, advanced polymers, and functional dyes . SPECIFICATIONS & HANDLING: This product is supplied with a purity of not less than 97% . To maintain its stability and quality, it must be stored under an inert atmosphere and at chilled temperatures of 2-8°C . Researchers should note the associated safety warnings; this compound may be harmful if swallowed and causes skin and eye irritation . AVAILABILITY: We specialize in the custom synthesis of this compound, offering flexible production scales from grams to kilograms to support both laboratory research and larger-scale industrial projects . A batch-specific Certificate of Analysis (COA) is provided to ensure quality, traceability, and compliance with research requirements .

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPNHKYZRBEKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003865-65-3
Record name 4-(difluoromethoxy)-2-fluoroaniline
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Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethoxy)-2-fluoroaniline is being investigated for its potential as a lead compound in drug discovery. Research indicates that it may exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds synthesized from this compound have demonstrated activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, with some exhibiting better efficacy than standard drugs like 5-fluorouracil .
  • Inhibition of Enzymes : The compound has been explored as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacteria and cancer cells. Molecular docking studies suggest that it binds effectively to the active site of DHFR, indicating its potential as a therapeutic agent .

Agrochemicals

In the field of agrochemicals, this compound serves as an important intermediate in the synthesis of pesticides and herbicides. Its unique chemical structure allows for the development of compounds with enhanced efficacy against pests while minimizing environmental impact. The difluoromethoxy group contributes to the stability and bioactivity of these agrochemical products .

Materials Science

The compound is also utilized in materials science for the synthesis of specialty chemicals and polymers. Its unique properties allow it to be integrated into materials that require specific thermal or mechanical characteristics. For example, it can be used in the production of coatings or adhesives that need enhanced durability or resistance to solvents.

Case Study 1: Antimicrobial Activity Evaluation

A recent study synthesized several derivatives from this compound and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, demonstrating their potential as new antimicrobial agents .

Case Study 2: DHFR Inhibition

Research focused on the inhibition of DHFR by compounds derived from this compound showed promising results. The binding affinity was assessed through molecular docking simulations, revealing strong interactions with the enzyme's active site. This suggests that these compounds could serve as effective treatments for bacterial infections and cancer therapies .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant antimicrobial activity against A-549 and MCF-7 cell lines; potential DHFR inhibitors
AgrochemicalsUsed as an intermediate for developing effective pesticides; enhances stability
Materials ScienceIntegrated into specialty chemicals for improved durability in coatings and adhesives

Comparison with Similar Compounds

Substituent Variations in Fluoroaniline Derivatives

The table below compares key structural and physicochemical properties of 4-(Difluoromethoxy)-2-fluoroaniline with analogous compounds:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -OCHF₂ (4-position), -F (2-position) 1003865-65-3 C₇H₆F₃NO 195.12 High lipophilicity; enhanced electronic withdrawal due to -OCHF₂ and -F .
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride -OCF₃ (4-position), -CF₃ (2-position) 1588441-12-6 C₈H₆ClF₆NO 297.59 Increased fluorine content (6 F atoms) boosts metabolic resistance but may reduce solubility .
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline -OCHF₂ (5-position), -Cl (4-position), -F (2-position) 106969-11-3 C₇H₅ClF₃NO 211.57 Chlorine introduces steric hindrance and alters electronic effects compared to pure fluoro derivatives .
3-(Difluoromethoxy)-4-methylaniline -OCHF₂ (3-position), -CH₃ (4-position) 264194-31-2 C₈H₉F₂NO 173.16 Methyl group enhances lipophilicity; positional isomerism affects reactivity .
2-(Difluoromethylsulphonyl)-6-fluoroaniline -SO₂CHF₂ (2-position), -F (6-position) N/A C₇H₆F₃NO₂S 225.19 Sulphonyl group increases acidity and reactivity in nucleophilic substitutions .
4-(Difluoromethoxy)aniline -OCHF₂ (4-position) 22236-10-8 C₇H₇F₂NO 175.13 Absence of 2-fluoro substituent reduces steric effects and electronic withdrawal .

Structural and Electronic Effects

  • Fluorine Substituents: In this compound, the electron-withdrawing -OCHF₂ and -F groups stabilize the aromatic ring, making it less reactive toward electrophilic substitution compared to non-fluorinated analogs. This property is critical in drug design to avoid undesired metabolic oxidation .
  • Positional Isomerism :

    • 3-(Difluoromethoxy)-4-methylaniline demonstrates how substituent positions alter reactivity. The methyl group at the 4-position increases steric bulk, which may hinder interactions in enzyme-binding pockets compared to the 2-fluoro substituent in the target compound .
  • Halogen vs.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Difluoromethoxy)-2-fluoroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from nitrobenzene derivatives. For example, nitration of 4-(difluoromethoxy)aniline followed by selective fluorination or reduction of nitro groups can yield the target compound. A key intermediate, 4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3), is often reduced using catalytic hydrogenation or metal-acid systems . Purity (>95%) is achievable via column chromatography, as noted for structurally similar fluoroaniline derivatives . Reaction temperature and choice of catalyst (e.g., Pd/C for hydrogenation) critically affect yield and byproduct formation.

Q. Which spectroscopic and structural characterization methods are most effective for confirming the identity of this compound?

  • Methodological Answer :
  • 19F NMR : Detects fluorine environments, distinguishing difluoromethoxy (-OCF2H) and aromatic fluorine substituents. Chemical shifts for -OCF2H typically appear at δ -80 to -85 ppm .
  • FTIR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for aniline, C-F stretches at 1100–1250 cm⁻¹) .
  • XRD : Resolves crystalline structure; doped or copolymerized forms may show enhanced crystallinity compared to pure aniline derivatives .
  • Mass Spectrometry : Confirms molecular weight (C7H6F3NO, MW 195.13) and fragmentation patterns .

Q. How does the presence of difluoromethoxy and fluorine substituents influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The electron-withdrawing -OCF2H group enhances thermal stability but increases susceptibility to hydrolysis under acidic or alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) are recommended. Storage in inert atmospheres (N2) at -20°C preserves integrity, as demonstrated for related difluoromethoxy anilines . Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :
  • HPLC-UV/FLD : Detects nitro precursors (e.g., 4-(Difluoromethoxy)-2-nitroaniline) and acetylated byproducts with LOD <0.1% .
  • GC-MS : Effective for volatile impurities; derivatization with TFAA improves sensitivity for amine groups .
  • 19F NMR : Quantifies fluorinated impurities at concentrations ≥1 µM without sample destruction .

Advanced Research Questions

Q. How can 19F NMR be applied to study the in vitro and in vivo metabolism of this compound?

  • Methodological Answer :
  • In vitro : Incubate with rat liver microsomes or hepatocytes in sulfate-limited Krebs-Ringer buffer. 19F NMR (300 MHz) detects para-hydroxylated metabolites and conjugates (e.g., sulfates, glucuronides) .
  • In vivo : Administer to rodents; collect urine/plasma. Metabolite ratios (e.g., N-acetylation vs. hydroxylation) reveal enzymatic pathways. Detection limits of 1 µM enable biomonitoring without chromatography .

Q. What role does this compound play in designing conductive polymers, and how does fluorination impact electronic properties?

  • Methodological Answer : Copolymerization with aniline (e.g., poly(aniline-co-fluoroaniline)) introduces fluorinated moieties that reduce conductivity (from ~10 S/cm to ~0.1 S/cm) due to steric hindrance and disrupted π-conjugation. However, solubility in organic solvents (e.g., DMF, THF) improves, enabling solution-processable films. Characterize via four-point probe conductivity measurements and cyclic voltammetry .

Q. Can computational models predict the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) map electron density to predict substitution sites. The -OCF2H group directs electrophiles to the para position relative to the amino group, while the fluorine atom meta-directs. Compare with experimental results from bromination or nitration reactions .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with high regiochemical purity?

  • Methodological Answer :
  • Protecting Groups : Use Boc or Fmoc to shield the amine during fluorination .
  • Directed Ortho-Metalation : Employ LDA or Mg to position substituents selectively .
  • Cross-Coupling : Suzuki-Miyaura reactions with fluorinated boronic acids ensure precise coupling .

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